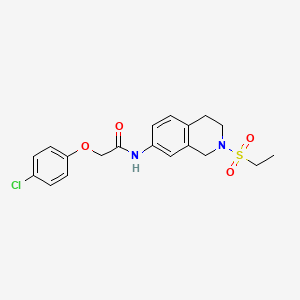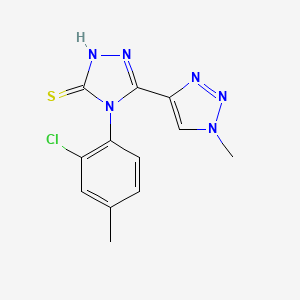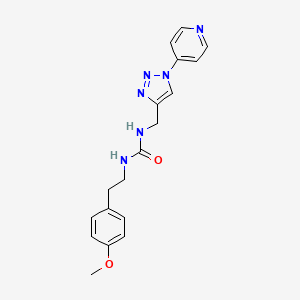
1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
- Alkylurea derivatives, including those related to the compound , have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. These studies have shown that certain modifications, such as the introduction of an alkylurea moiety, can retain antiproliferative activity while reducing acute oral toxicity. This suggests potential applications in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
- N-Substituted ureas have shown moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This includes ureas with pyridine and triazole moieties, which might share structural similarities with the compound of interest (P. V. G. Reddy et al., 2003).
Inhibitory Activity Against Biological Targets
- Ureas containing pyridine and triazole structures have been investigated as inhibitors of specific enzymes and proteins, such as PI3Ks, mTOR, and ROCK kinases. These findings highlight the potential of such compounds in targeted therapy, particularly in cancer treatment where these pathways are often dysregulated (Roberta Pireddu et al., 2012).
Complexation and Molecular Sensing
- Studies on the conformational and tautomeric behavior of urea derivatives, including those with pyridine components, offer insights into their use in molecular sensing and supramolecular chemistry. This involves the ability of these compounds to undergo conformational changes upon binding to other molecules, which could be exploited in the design of molecular sensors or switches (Adam Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-26-17-4-2-14(3-5-17)6-11-20-18(25)21-12-15-13-24(23-22-15)16-7-9-19-10-8-16/h2-5,7-10,13H,6,11-12H2,1H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNDQIFINDMXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)
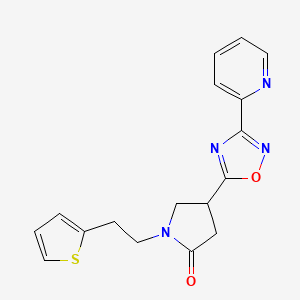
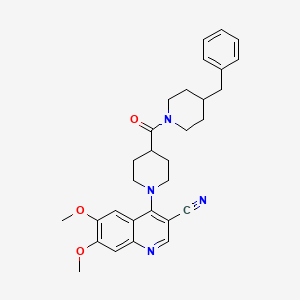
![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

